Droserone
Overview
Description
Droserone, also known as 2,5-dihydroxy-3-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily found in the pitcher fluid of the carnivorous plant Nepenthes khasiana. This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against microbial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Droserone can be synthesized from plumbagin, another naturally occurring naphthoquinone. The synthetic route involves the bromination of plumbagin at the C-3 position, followed by a nucleophilic substitution with a hydroxy group to obtain this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis from plumbagin suggests that it can be produced through chemical modification of naturally sourced plumbagin. This method involves standard organic synthesis techniques, including bromination and nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions: Droserone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
Droserone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: this compound’s antifungal properties make it a valuable compound for studying plant defense mechanisms.
Medicine: Research has shown that this compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: this compound and its derivatives are used in the development of natural dyes and pigments .
Mechanism of Action
Droserone exerts its effects through several mechanisms:
Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell death.
Antimicrobial Activity: this compound generates reactive oxygen species (ROS) that cause oxidative stress in microbial cells.
Anticancer Activity: It inhibits topoisomerase I and II, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation
Comparison with Similar Compounds
Plumbagin: Another naphthoquinone with similar antifungal and anticancer properties.
Juglone: A naphthoquinone found in walnut trees with antimicrobial and allelopathic properties.
Lawsone: Found in henna, used as a natural dye with antimicrobial properties
Uniqueness: Droserone is unique due to its specific occurrence in the pitcher fluid of Nepenthes khasiana and its role in the plant’s defense mechanism. Its combination of antifungal, antimicrobial, and anticancer properties makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4,8-dihydroxy-3-methylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILMMLMKSQWMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331931 | |
Record name | Droserone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-40-0 | |
Record name | Droserone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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